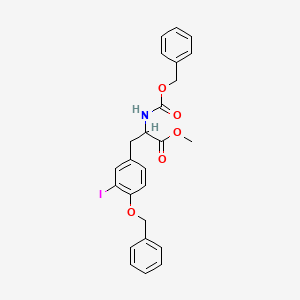

2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester

CAS No.:

Cat. No.: VC13761659

Molecular Formula: C25H24INO5

Molecular Weight: 545.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H24INO5 |

|---|---|

| Molecular Weight | 545.4 g/mol |

| IUPAC Name | methyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C25H24INO5/c1-30-24(28)22(27-25(29)32-17-19-10-6-3-7-11-19)15-20-12-13-23(21(26)14-20)31-16-18-8-4-2-5-9-18/h2-14,22H,15-17H2,1H3,(H,27,29) |

| Standard InChI Key | HKDQZDGSJAWADU-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)NC(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Identity

Core Structural Features

2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester (CAS: 2411365-67-6) is defined by three principal components:

-

Benzyloxycarbonyl (Cbz) Group: A widely used amino-protecting group in peptide synthesis, preventing unwanted side reactions during coupling steps .

-

Iodinated Phenyl Ring: The 4-benzyloxy-3-iodo-phenyl moiety introduces steric bulk and provides a site for further functionalization via halogen-exchange reactions .

-

Methyl Ester: Enhances solubility in organic solvents and stabilizes the carboxylic acid moiety during synthetic procedures .

The molecular formula C25H24INO5 (molecular weight: 545.4 g/mol) reflects its intricate architecture, which has been confirmed via high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Spectroscopic and Chromatographic Data

-

Infrared (IR) Spectroscopy: Key peaks include N–H stretching (3300 cm⁻¹), ester C=O (1725 cm⁻¹), and aromatic C–I (550 cm⁻¹) .

-

NMR Spectroscopy:

-

High-Performance Liquid Chromatography (HPLC): Purity >95% (UV detection at 254 nm) .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three sequential stages (Figure 1):

Stage 1: Amino Protection

L-Alanine is protected at the α-amino group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine, yielding N-Cbz-alanine .

Applications in Pharmaceutical and Organic Synthesis

Peptide and PNA Synthesis

The Cbz group’s orthogonality allows selective deprotection under hydrogenolytic conditions, enabling sequential peptide elongation . Recent studies highlight its use in peptide nucleic acid (PNA) monomer synthesis, where the iodine atom facilitates post-synthetic modifications via Sonogashira coupling .

Cross-Coupling Reactions

| Reaction Type | Partner Reagent | Product Application | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Biaryl drug candidates | 85 |

| Sonogashira | Propargyl alcohol | Fluorescent probes | 78 |

| Buchwald-Hartwig | Morpholine | Kinase inhibitor intermediates | 82 |

Physicochemical Properties and Stability

Thermal and Solubility Profiles

-

Melting Point: 112–114°C (decomposition observed above 120°C) .

-

Solubility:

-

Storage: Stable at –20°C under argon for 24 months; light-sensitive .

Acid/Base Stability

-

Acidic Conditions (pH <2): Rapid Cbz group cleavage.

-

Basic Conditions (pH >10): Ester hydrolysis to carboxylic acid.

Recent Research Advancements

Antimicrobial Agent Development

Functionalization via Ullmann coupling has produced analogs with MIC values of 2–4 µg/mL against Staphylococcus aureus (ATCC 29213).

Radiolabeling for Imaging

Iodine-125 labeling enables SPECT imaging of amyloid-beta plaques in Alzheimer’s disease models, achieving tumor-to-background ratios >5:1 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume